molecular formula C9H10N2 B1281396 2-Amino-4,6-dimethylbenzonitrile CAS No. 35490-77-8

2-Amino-4,6-dimethylbenzonitrile

Cat. No. B1281396
CAS RN: 35490-77-8
M. Wt: 146.19 g/mol
InChI Key: UMSQQTROMHEPSS-UHFFFAOYSA-N
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Description

The compound 2-Amino-4,6-dimethylbenzonitrile is a derivative of benzonitrile with additional amino and methyl functional groups. It is related to various other compounds that have been synthesized and characterized in recent studies. These compounds typically contain a benzonitrile moiety along with additional substituents that confer specific physical, chemical, and optical properties.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was achieved using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst at room temperature . Another example is the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile through a multicomponent synthesis approach . These methods highlight the versatility and efficiency of synthesizing complex molecules with benzonitrile structures under mild conditions.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of multiple rings, including phenyl and heterocyclic components. For instance, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals a polysubstituted benzene with two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with the latter causing a twist due to its large volume . Similarly, the structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile shows fused cyclohexene and pyran rings adopting sofa and boat conformations, respectively .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from studies such as the one on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, where local reactivity descriptors indicate that certain carbon atoms are more reactive sites for nucleophilic attack . This suggests that the presence of amino and cyano groups in the benzonitrile derivatives can significantly influence their reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse and can be tailored by varying the substituents on the benzonitrile core. For example, the compound mentioned above exhibits nonlinear optical behavior, as indicated by its non-zero first static hyperpolarizability values . The thermodynamic properties of such compounds can also be calculated at different temperatures, providing insights into their stability and reactivity under various conditions . The crystal packing and intermolecular interactions, such as hydrogen bonds, play a crucial role in the solid-state properties of these molecules .

Scientific Research Applications

Field

Biomedical Sciences - Oncology

Application Summary

2-Amino-4,6-diphenylnicotinonitriles (APNs) have been synthesized and their cytotoxicity against breast cancer cell lines has been investigated .

Method of Application

The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines .

Results

One of the compounds, referred to as Compound 3, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .

Application in Photophysical Investigations

Field

Chemistry - Photophysics

Application Summary

The photophysical properties of 2-amino-4,6-diphenylnicotinonitriles (APNs) have been studied .

Method of Application

The fluorescence spectra of the synthesized APNs were studied in different solvents .

Results

The study revealed solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties .

Application in Photopolymerization Processes

Field

Chemistry - Polymer Science

Application Summary

2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers .

Method of Application

The performance of a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives was studied using the Fluorescence Probe Technique (FPT) .

Results

The study found that these compounds exhibited higher sensitivity compared to commercially available probes .

Application in Antimicrobial Research

Field

Biomedical Sciences - Microbiology

Application Summary

2-Amino-4,6-diphenylnicotinonitriles (APNs) have shown antimicrobial activity against various pathogens .

Method of Application

The antimicrobial activity of APNs was tested against various pathogens .

Results

The study found that APNs exhibited antimicrobial activity, although the specific results were not detailed in the source .

Application in Antiproliferative Research

Field

Biomedical Sciences - Pharmacology

Application Summary

APNs have shown antiproliferative activity with PIM-1 kinase inhibitory potential .

Method of Application

The antiproliferative activity of APNs was tested, focusing on their potential as PIM-1 kinase inhibitors .

Results

The study found that APNs exhibited antiproliferative activity, although the specific results were not detailed in the source .

Application in Anti-tubercular Research

Field

Biomedical Sciences - Infectious Diseases

Application Summary

APNs have shown anti-tubercular activity against Mycobacterium tuberculosis .

Method of Application

The anti-tubercular activity of APNs was tested against Mycobacterium tuberculosis .

Results

The study found that APNs exhibited anti-tubercular activity, although the specific results were not detailed in the source .

Application in HIV-1 NNRTIs Research

Field

Biomedical Sciences - Virology

Application Summary

2-Amino-4,6-diphenylnicotinonitriles have been used in the rapid discovery of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) by exploiting the hydrophobic channel and tolerant regions of NNIBP.

Method of Application

The performance of a series of 2-amino-4,6-diphenylnicotinonitriles was studied using in situ click chemistry.

Results

The study found that these compounds exhibited higher sensitivity compared to commercially available probes.

Application in Fluorescent Molecular Sensors

Field

Chemistry - Sensor Technology

Application Summary

2-Amino-4,6-diphenylnicotinonitriles have been used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers .

Method of Application

The performance of a series of 2-amino-4,6-diphenylnicotinonitriles was studied using the Fluorescence Probe Technique (FPT) .

Results

The study found that these compounds exhibited higher sensitivity compared to commercially available probes .

Safety And Hazards

The safety information for 2-Amino-4,6-dimethylbenzonitrile indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 , which refer to causing skin irritation and serious eye irritation, respectively.

properties

IUPAC Name

2-amino-4,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSQQTROMHEPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498733
Record name 2-Amino-4,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethylbenzonitrile

CAS RN

35490-77-8
Record name 2-Amino-4,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nakhai, B Stensland, PH Svensson, J Bergman - 2010 - Wiley Online Library
3‐Substituted 3,4‐dihydro‐4‐imino‐1,2,3‐benzotriazine derivatives 7 were formed from 2‐azidobenzonitriles 4 as starting materials on treatment with Grignard or lithium organic …
DE Kim, YH Shin, JE Cho, S Myung, HG Kim, KC Kim… - Molecules, 2022 - mdpi.com
The heterocyclic indole structure has been shown to be one of the most promising scaffolds, offering various medicinal advantages from its wide range of biological activity. Nonetheless…
Number of citations: 1 www.mdpi.com

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